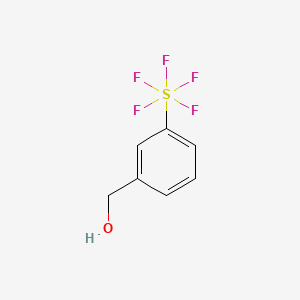

3-(Pentafluorothio)benzyl alcohol

Overview

Description

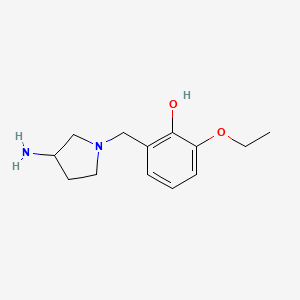

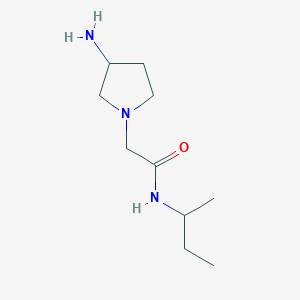

3-(Pentafluorothio)benzyl alcohol is a chemical compound with the molecular formula C7H7F5OS . It contains a total of 21 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of benzyl alcohol derivatives, such as this compound, has been a topic of research. One study discussed a novel strategy for the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts on different support groups . Another study mentioned the use of bis(methanesulfonyl) peroxide as an oxidant for a selective synthesis of benzylic alcohols .Molecular Structure Analysis

The molecular structure of this compound consists of 21 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, and 5 Fluorine atoms . The compound contains a six-membered aromatic ring, a hydroxyl group, and a primary alcohol .Chemical Reactions Analysis

The chemical reactions involving benzyl alcohol derivatives have been studied. For instance, one research reported the electrooxidation of benzyl alcohol coupled with H2 production at high current density over a cooperative catalyst of Au nanoparticles supported . Another study discussed the oxidation of benzyl alcohol derivatives to benzaldehyde compounds in aqueous toluene at 80°C .Scientific Research Applications

Catalytic Applications in Organic Synthesis

Tris(pentafluorophenyl)borane-Catalyzed Alkylation : This catalyst has been found effective in the alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as alkylating agents. This method provides a pathway to synthesize oxygenated heterocycles such as furans, 4H-chromenes, and furanocoumarins, showcasing the utility in constructing complex organic molecules (Reddy, Vijaykumar, & Grée, 2010).

Metal Triflate-Catalyzed Secondary Benzylation : Utilizing benzyl alcohols in conjunction with metal triflates, such as La, Yb, Sc, and Hf triflate, enables effective secondary benzylation across a variety of nucleophiles. This highlights the importance of benzylic alcohols in diversifying synthetic strategies for constructing complex molecules (Noji, Ohno, Fuji, Futaba, Tajima, & Ishii, 2003).

Green Chemistry and Sustainable Processes

- Green Synthesis of Benzylic H-phosphinates : Demonstrating a palladium-catalyzed approach for the synthesis of benzylic H-phosphinates from hypophosphorous acid and benzylic alcohols, this method underscores the importance of benzylic alcohols in green chemistry for generating organophosphorus compounds in an environmentally friendly manner (Coudray & Montchamp, 2008).

Mechanistic Studies and Novel Reactions

Mechanistic Insights into Oxidation Reactions : Studying the oxidation of toluenes using systems mimicking P450 enzymes has provided insight into the oxidation products, mainly benzyl alcohols and benzaldehydes, highlighting the mechanistic aspects of benzylic alcohol transformations in artificial enzymatic model systems (Nakano, Kawabata, Sugihara, Agatsuma, Kakuda, & Mori, 2003).

Direct Arylation/Alkylation via C-O Bond Activation : This methodology showcases the versatility of benzylic alcohols, enabling their direct use as electrophiles in reactions with Grignard reagents through transition metal-catalyzed sp3 C-O bond activation. This process opens avenues for transforming benzylic alcohols into a variety of functional groups, further exemplifying their utility in complex organic synthesis (Yu, Wang, Zhu, Luo, Zhang, Wang, Wang, & Shi, 2012).

Safety and Hazards

Properties

IUPAC Name |

[3-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRNAZYJHXJIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

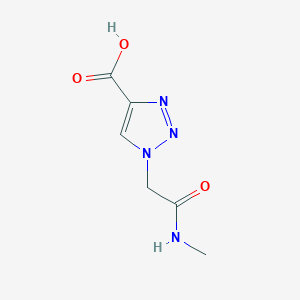

![[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468113.png)

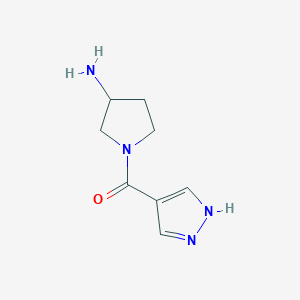

![1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468118.png)

![1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468119.png)

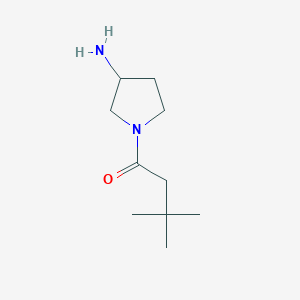

![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)